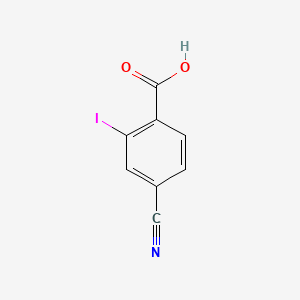

4-Cyano-2-iodobenzoic acid

Descripción general

Descripción

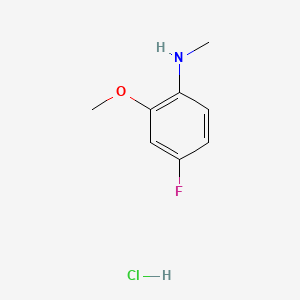

4-Cyano-2-iodobenzoic acid is an organic compound with the molecular formula C8H4INO2. It is a white to off-white solid that is soluble in some organic solvents such as chloroform and dichloromethane . This compound is used in various chemical reactions and has applications in the synthesis of organic materials, dyes, and high molecular weight polymers .

Aplicaciones Científicas De Investigación

4-Cyano-2-iodobenzoic acid has several scientific research applications, including:

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Safety and Hazards

4-Cyano-2-iodobenzoic acid is associated with several hazards. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as 2-iodosobenzoic acid (iba) and 2-iodoxybenzoic acid (ibx), are used as catalysts and reagents in various reactions . These compounds are nonmetallic green oxidants with excellent recyclability .

Mode of Action

It’s known that similar compounds like iba and ibx can be regenerated from 2-iodobenzoic acid (2-ib) without requiring an external ligand except for water in this reoxidation step . This is because the carboxy group adjacent to the iodine atom serves as an endogenous ligand .

Biochemical Pathways

It’s known that similar compounds like iba have been used in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative c–h arylation, c–h hydroxylation, c-h oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .

Result of Action

It’s known that similar compounds like iba and ibx are used as catalysts and reagents in various reactions , indicating that they likely participate in the facilitation of these reactions.

Action Environment

It’s known that similar compounds like iba and ibx can be regenerated from 2-iodobenzoic acid (2-ib) without requiring an external ligand except for water in this reoxidation step . This suggests that the presence of water is a crucial environmental factor for these reactions.

Análisis Bioquímico

Biochemical Properties

4-Cyano-2-iodobenzoic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a substrate or inhibitor for certain enzymes involved in oxidative reactions. The cyano group in this compound can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions, making it a versatile compound in biochemical studies .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. These effects can vary depending on the concentration of the compound and the type of cells being studied .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to the activation or repression of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including cell death and tissue damage. These threshold effects are important for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. The distribution of this compound can vary depending on the type of cells and tissues, as well as the presence of specific transporters and binding proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Cyano-2-iodobenzoic acid can be synthesized through a multi-step process. One common method involves the reaction of 2-iodobenzoic acid with ammonia to form the amine salt of 2-iodobenzoic acid. This intermediate is then treated with cyanogen to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-Cyano-2-iodobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form 2-iodoxybenzoic acid.

Reduction: It can be reduced to form 2-iodobenzoic acid.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Oxone® in aqueous solution under mild conditions.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: 2-Iodoxybenzoic acid.

Reduction: 2-Iodobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

2-Iodobenzoic acid: Similar in structure but lacks the cyano group.

4-Cyano-2-bromobenzoic acid: Similar but contains a bromine atom instead of iodine.

4-Cyano-2-chlorobenzoic acid: Similar but contains a chlorine atom instead of iodine.

Uniqueness

4-Cyano-2-iodobenzoic acid is unique due to the presence of both the cyano and iodo groups, which confer distinct reactivity and properties. The iodine atom makes it a good leaving group in substitution reactions, while the cyano group provides additional sites for chemical modification .

Propiedades

IUPAC Name |

4-cyano-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTQANSUZFJZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695358 | |

| Record name | 4-Cyano-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260814-20-7 | |

| Record name | 4-Cyano-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] hydrochloride](/img/structure/B578548.png)

![5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B578556.png)